2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
The compound contains a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a hexahydrocinnolin-3-one group. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . Azetidines are four-membered nitrogen-containing heterocycles that are found in many biologically active compounds. Hexahydrocinnolin-3-one is a bicyclic structure with a ketone functional group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of the different groups. The thieno[3,2-d]pyrimidin-4-yl group, azetidin-3-yl group, and hexahydrocinnolin-3-one group would each contribute to the overall structure. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing significant potential for developing new antibacterial and antitubercular agents. For instance, some pyrimidine-azetidinone analogues demonstrated in vitro antimicrobial and antituberculosis activity against Mycobacterium tuberculosis, indicating their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antitumor Activity
- A variety of thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity on several human cancer cell lines, comparable to that of doxorubicin. This suggests their potential as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
- Novel thiazolidinone and azetidinone derivatives containing the thieno[d]pyrimidine moiety have been prepared and shown to exhibit promising in vitro antimicrobial activity against gram-positive, gram-negative bacteria, and fungal strains, underscoring the versatility of thieno[3,2-d]pyrimidine scaffolds in antimicrobial drug discovery (El Azab & Abdel-Hafez, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is achieved through the compound’s interaction with the enzyme, which results in the disruption of the enzyme’s normal function .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in the disruption of the bacterium’s energy production, affecting its survival and proliferation .
Result of Action
The inhibition of Cyt-bd by the compound disrupts the energy metabolism of Mycobacterium tuberculosis . This disruption affects the bacterium’s ability to survive and proliferate, making the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-14(13)21-23(16)10-12-8-22(9-12)18-17-15(5-6-25-17)19-11-20-18/h5-7,11-12H,1-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTAYPSOLCTCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one |
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